molecular formula C23H18ClN5O B11277594 (2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-phenylprop-2-en-1-one

(2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-phenylprop-2-en-1-one

Cat. No.: B11277594
M. Wt: 415.9 g/mol
InChI Key: YMVULPJXQDPXQL-JLHYYAGUSA-N
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Description

The compound (2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-phenylprop-2-en-1-one is a synthetic organic molecule that features a triazole ring, a pyridine ring, and a chlorobenzyl group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Attachment of the Pyridine Ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the pyridine moiety.

    Introduction of the Chlorobenzyl Group: This can be done through nucleophilic substitution reactions.

    Formation of the Prop-2-en-1-one Moiety: This step might involve aldol condensation or similar reactions to form the enone structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing agents could convert the enone moiety to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with triazole and pyridine rings are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in diseases.

Industry

In industry, such compounds might be used in the development of agrochemicals, dyes, or materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the pyridine ring can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl}-3-phenylprop-2-en-1-one
  • (2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-4-yl)-1H-1,2,4-triazol-1-yl}-3-phenylprop-2-en-1-one

Uniqueness

The uniqueness of (2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-phenylprop-2-en-1-one lies in its specific substitution pattern and the combination of functional groups, which can confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C23H18ClN5O

Molecular Weight

415.9 g/mol

IUPAC Name

(E)-1-[5-[(4-chlorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C23H18ClN5O/c24-20-11-8-18(9-12-20)15-26-23-27-22(19-7-4-14-25-16-19)28-29(23)21(30)13-10-17-5-2-1-3-6-17/h1-14,16H,15H2,(H,26,27,28)/b13-10+

InChI Key

YMVULPJXQDPXQL-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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